molecular formula C9H8N2OS B2437177 1,2-Benzisothiazole-3-acetamide CAS No. 29273-65-2

1,2-Benzisothiazole-3-acetamide

Cat. No. B2437177
CAS RN: 29273-65-2
M. Wt: 192.24
InChI Key: WRVKQLQOVISMEV-UHFFFAOYSA-N
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Description

1,2-Benzisothiazole-3-acetamide is a chemical compound that contains 22 bonds in total, including 14 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amide (aliphatic), and 1 Isothiazole .


Synthesis Analysis

Benzothiazole derivatives have been synthesized for various purposes. For instance, 14 new benzothiazoles were designed and synthesized for the treatment of Alzheimer’s disease . Another study reported the synthesis of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives through a multi-step procedure . A simple method for the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, an interesting precursor for the preparation of a series of 3,5-disubstituted benzoxazoles, was also described .


Molecular Structure Analysis

The molecular structure of 1,2-Benzisothiazole-3-acetamide was established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR and IR spectroscopy, and mass spectrometry . The 3D structure of the compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

There are several synthetic protocols for the synthesis of 3-substituted 1,2-benzisoxazoles . Pentane-2,4-dione reacts with 3-chloro-1,2-benzisothiazole in the presence of sodium ethoxide to form 2-acetyl-3-aminobenzo .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2-Benzisothiazole-3-acetamide can be found in the databases of the European Chemical Agency (ECHA) .

Scientific Research Applications

Additionally, while not directly related to 1,2-benzisothiazole-3-acetamide, it’s worth noting that acrylate copolymers containing 3-oxo-N-allyl-1,2-benzisothiazole-2(3H)-carboxamide monomers have been synthesized for various applications . These copolymers find use in materials science, coatings, and adhesives.

Mechanism of Action

Target of Action

1,2-Benzisothiazole-3-acetamide, also known as Benzisothiazolinone (BIT), is an organic compound that is widely used as a preservative and antimicrobial . The primary targets of BIT are microorganisms such as bacteria, fungi, and yeasts . It acts as a microbicide and fungicide, inhibiting the growth of these organisms .

Mode of Action

BIT’s mode of action is primarily as a microbicide and fungicide . It interacts with the microorganisms, disrupting their normal functions and preventing their growth

Biochemical Pathways

The biochemical pathways affected by BIT are those involved in the growth and reproduction of microorganisms . By inhibiting these pathways, BIT prevents the proliferation of bacteria, fungi, and yeasts, thereby acting as a preservative .

Pharmacokinetics

It is known that bit is used in concentrations between 50 and 500 ppm in various applications . Its bioavailability would depend on the specific application and the environment in which it is used.

Result of Action

The result of BIT’s action is the inhibition of growth of microorganisms, thereby preserving the integrity of the products in which it is used . This includes a wide range of products such as emulsion paints, caulks, varnishes, adhesives, inks, and photographic processing solutions .

Action Environment

The action of BIT can be influenced by environmental factors such as temperature, pH, and the presence of other substances . For example, in paints, it is commonly used alone or as a mixture with methylisothiazolinone . The efficacy and stability of BIT can also be affected by these factors.

Future Directions

Benzisoxazole derivatives have shown promising results in the treatment of Alzheimer’s disease . They have also been used as precursors for the preparation of previously inaccessible 3,5-disubstituted 1,2-benzisoxazoles . These findings suggest that benzisoxazole derivatives, including 1,2-Benzisothiazole-3-acetamide, may have potential applications in drug discovery and development.

properties

IUPAC Name

2-(1,2-benzothiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c10-9(12)5-7-6-3-1-2-4-8(6)13-11-7/h1-4H,5H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVKQLQOVISMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzisothiazole-3-acetamide

CAS RN

29273-65-2
Record name 2-(1,2-benzisothiazol-3-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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